1-(2-nitrophenyl)-5-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1269292-18-3 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.272 |
IUPAC Name |
1-(2-nitrophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-13(10-11-16-17)12-6-2-1-3-7-12/h1-11H |
InChI Key |
PKXNSITUBXLXMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3[N+](=O)[O-] |
Synonyms |
1-(2-nitrophenyl)-5-phenyl-1H-pyrazole |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Nitrophenyl 5 Phenyl 1h Pyrazole and Analogous Systems
Established Synthetic Routes to Substituted 1H-Pyrazoles
The pyrazole (B372694) ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its synthesis has been a subject of extensive research, leading to a variety of reliable methods for its construction. These methods often involve the formation of the pyrazole ring from acyclic precursors through condensation and cyclization reactions.
Multi-component Reactions for Pyrazole Ring Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to generate complex molecules in a single step. rsc.orgmdpi.com In the context of pyrazole synthesis, MCRs typically involve the combination of three or more starting materials to construct the heterocyclic ring system. rsc.orgbeilstein-journals.org
A common MCR approach for synthesizing substituted pyrazoles involves the reaction of a β-ketoester, an aldehyde, and a hydrazine (B178648) derivative. beilstein-journals.org For instance, a three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, sometimes facilitated by a catalyst like Yb(PFO)3. beilstein-journals.org Another variation is a four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303), which can yield densely functionalized pyranopyrazole systems. rsc.orgmdpi.comnih.gov These reactions proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to form the pyrazole ring. mdpi.com
| Reaction Type | Components | Key Features | Reference |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Can be catalyzed by Lewis acids. | beilstein-journals.org |
| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Leads to highly substituted pyranopyrazole derivatives. | rsc.orgmdpi.comnih.gov |
| Three-component | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Transition-metal and oxidant-free synthesis of 3,4,5-trisubstituted pyrazoles. | rsc.org |
Condensation Reactions with Hydrazine Derivatives
The most classical and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgthieme.com This reaction is versatile and can be used to synthesize a wide array of substituted pyrazoles. thieme.com The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, such as 2-nitrophenylhydrazine, can potentially lead to two regioisomeric products. thieme.comnih.gov
The reaction typically proceeds by the initial attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. researchgate.net The reaction conditions can be varied, often carried out in polar protic solvents like ethanol (B145695) or acetic acid, and can be catalyzed by mineral acids. thieme.com
Another important variation involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.govnih.gov This reaction also proceeds via a condensation-cyclization sequence to yield pyrazolines, which can then be oxidized to pyrazoles. nih.gov For the synthesis of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole, this would involve the reaction of a chalcone (B49325) bearing a phenyl group with 2-nitrophenylhydrazine.
Cyclization Processes in Pyrazole Synthesis
Cyclization reactions are fundamental to the formation of the pyrazole ring. These can be categorized based on the nature of the acyclic precursor that undergoes ring closure. One prominent method involves the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgacs.org These hydrazones are readily prepared from the condensation of α,β-alkynic aldehydes or ketones with hydrazines. acs.org The subsequent cyclization can be promoted by reagents like copper(I) iodide or molecular iodine, leading to the formation of substituted pyrazoles. acs.orgacs.org
Another approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. nih.gov In this process, the diazo compound acts as a three-atom component (C-N-N) and the alkyne as a two-atom component (C-C). This method is highly efficient for the synthesis of certain substituted pyrazoles. For instance, diazo compounds generated in situ from tosylhydrazones can undergo a 1,3-dipolar cycloaddition with an alkyne to afford the pyrazole ring after aromatization. nih.govthieme.de
Regioselective Synthesis Strategies
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 1,5-disubstituted pyrazoles, is the control of regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two possible regioisomers. thieme.comresearchgate.net
Control of Regioisomeric Product Formation
The regiochemical outcome of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is influenced by several factors, including the nature of the substituents on both reactants, the reaction conditions (solvent, temperature, and catalyst), and the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. nih.govresearchgate.net
In the reaction of a β-dicarbonyl compound with a monosubstituted hydrazine, the initial attack can occur from either the substituted (NH) or unsubstituted (NH2) nitrogen of the hydrazine at either of the two different carbonyl carbons of the diketone. researchgate.net It is generally accepted that the reaction proceeds through a 5-hydroxy-Δ2-pyrazoline intermediate, and the dehydration of the precursor dihydroxypyrazolidines can kinetically control the isomer that is formed. researchgate.net
Strategies to achieve regioselectivity include the use of β-aminoenones, where the regioselectivity can be high, especially when the β-substituent is not bulky. nih.gov Another approach involves the use of specific catalysts or reaction media that can favor the formation of one regioisomer over the other. nih.gov
| Starting Materials | Key Factor for Regiocontrol | Outcome | Reference |
| Unsymmetrical 1,3-Diketone + Substituted Hydrazine | Steric and electronic effects of substituents | Mixture of regioisomers often formed, but one may predominate. | thieme.comnih.govresearchgate.net |
| β-Aminoenones + Alkyl Hydrazines | Bulkiness of the β-substituent on the enone | High regioselectivity with less bulky β-substituents. | nih.gov |
| α,β-Alkynic Hydrazones | Electrophilic cyclization conditions | Can lead to specific regioisomers (e.g., 4-iodopyrazoles). | acs.org |
Influence of Substituent Electronic Properties on Regioselectivity (e.g., Nitrophenyl Group)
The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in directing the regioselectivity of the cyclization. nih.govnih.gov An electron-withdrawing group, such as the nitro group in the 2-nitrophenylhydrazine, significantly influences the nucleophilicity of the two nitrogen atoms. The nitrogen atom directly attached to the nitrophenyl ring (N1) is less nucleophilic due to the electron-withdrawing effect of the aromatic ring, which is further enhanced by the nitro group. Consequently, the terminal nitrogen atom (NH2) is more nucleophilic and is more likely to initiate the attack on one of the carbonyl carbons.
When reacting with an unsymmetrical 1,3-diketone, such as 1-phenyl-1,3-butanedione, the more electrophilic carbonyl group will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. The presence of a phenyl group versus a methyl group on the diketone also influences the electrophilicity of the adjacent carbonyl carbons.
In the case of synthesizing this compound, the reaction would likely involve 1-phenyl-1,3-butanedione and 2-nitrophenylhydrazine. The more nucleophilic terminal NH2 group of the hydrazine is expected to attack the more electrophilic benzoyl carbonyl carbon. Subsequent cyclization and dehydration would then lead to the desired 1-(2-nitrophenyl)-5-phenyl-3-methyl-1H-pyrazole. To obtain the target this compound, a different dicarbonyl precursor would be required.
Studies have shown that electron-donating groups on the pyrazole ring can lower the energy barrier for proton transfer in tautomeric equilibria, highlighting the significant impact of electronic effects. nih.gov Similarly, in the synthesis, electron-withdrawing groups on the hydrazine can direct the initial nucleophilic attack, thereby controlling the regiochemical outcome. nih.gov
Advanced Synthetic Protocols
The synthesis of highly substituted pyrazoles such as this compound necessitates the use of sophisticated and efficient chemical transformations. Modern synthetic chemistry offers several powerful protocols to construct the pyrazole core with high regioselectivity and yield.
Catalytic Approaches in Pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules. While transition-metal-free methods exist, various metal-based catalysts have been employed to facilitate pyrazole synthesis, often providing milder reaction conditions and broader substrate scope.
Copper-catalyzed reactions, for instance, are effective for constructing pyrazole rings. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates can produce substituted pyrazoles in good yields, using inexpensive Cu₂O as the promoter and air as a green oxidant. organic-chemistry.org Similarly, ruthenium catalysts have been used in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to yield pyrazoles and 2-pyrazolines. organic-chemistry.org Although not explicitly documented for this compound, these catalytic systems are applicable to a wide range of substituted arylhydrazines and could be adapted for its synthesis.
Base-catalyzed methods also present a viable, transition-metal-free approach. The synthesis of 1,5-diarylsubstituted 1,2,3-triazoles, a related class of azoles, has been achieved from aryl azides and terminal alkynes in DMSO using catalytic amounts of tetraalkylammonium hydroxide (B78521). nih.gov This methodology relies on the increased acidity of terminal alkynes in DMSO, allowing for the formation of a reactive acetylide species that can react with the azide. nih.gov A similar strategy could be envisioned for the reaction between (2-nitrophenyl)hydrazine and a phenyl-substituted alkyne.
The following table summarizes various catalytic systems used in the synthesis of pyrazole analogues.
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu₂O / Air | N,N-disubstituted hydrazines + Alkynoates | Substituted Pyrazoles | Inexpensive catalyst, uses air as a green oxidant, high atom economy. | organic-chemistry.org |
| Ru₃(CO)₁₂ / NHC-diphosphine ligand | 1,3-Diols + Arylhydrazines | Pyrazoles and 2-Pyrazolines | High selectivity, broad substrate scope, byproducts are only water and hydrogen. | organic-chemistry.org |
| Tetraalkylammonium hydroxide / DMSO | Aryl azides + Terminal alkynes | 1,5-Diaryl-1,2,3-triazoles | Transition-metal-free, not sensitive to oxygen or moisture. (Analogous reaction) | nih.gov |
One-Pot Tandem Reactions for Complex Pyrazole Structures
One-pot tandem reactions offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps in a single vessel without isolating intermediates. The synthesis of complex pyrazoles like this compound is well-suited to such strategies.
A prominent one-pot method involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. For example, various 3,5-diphenyl-1H-pyrazoles have been synthesized efficiently from chalcones and hydrazine hydrate under mechanochemical ball-milling conditions, using sodium persulfate as an oxidant. semanticscholar.org This solvent-free protocol avoids the separation of the intermediate pyrazoline, leading directly to the aromatized pyrazole. semanticscholar.org Specifically, the synthesis of 5-(3-nitrophenyl)-3-phenyl-1H-pyrazole has been reported using this method, demonstrating its applicability to nitrophenyl-substituted systems. semanticscholar.org Another approach involves refluxing a chalcone with hydrazine hydrate in formic acid, which serves as both a reactant and solvent, to yield N-formylated pyrazolines like 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. mdpi.com
Another powerful one-pot strategy is the reaction between N-monosubstituted hydrazones and nitroolefins. organic-chemistry.orgorgsyn.org This reaction proceeds via a tandem sequence, often involving a Michael addition followed by intramolecular cyclization and elimination of nitrous acid to afford the aromatic pyrazole ring with high regioselectivity. orgsyn.org The choice of solvent can be critical in these reactions, with polar protic solvents like methanol (B129727) or ethanol generally providing cleaner reactions and better yields. orgsyn.org
The table below outlines examples of one-pot reactions for pyrazole synthesis.
| Reactants | Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|
| Chalcone + Hydrazine Hydrate + Na₂S₂O₈ | Ball-milling | 5-(3-Nitrophenyl)-3-phenyl-1H-pyrazole | 85% | semanticscholar.org |
| Chalcone + Hydrazine Hydrate | Formic acid, reflux | 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 60% | mdpi.com |
| 4-Chlorobenzaldehyde + Methylhydrazine + (E)-3,4-Methylenedioxy-β-nitrostyrene | Methanol, room temperature | 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole | 81-84% | orgsyn.org |
Functional Group Interconversions and Derivatization (e.g., Carboxylic Acid, Amide Formation)
Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the modification of a core structure to generate a library of analogues. For pyrazole systems, FGI is crucial for tuning physicochemical properties and biological activities. Common derivatizations include the introduction and manipulation of carboxylic acid and amide functionalities.
Carboxylic Acid Synthesis: Pyrazolecarboxylic acids are valuable intermediates. They can be synthesized through various routes, such as the oxidation of a methyl group on the pyrazole ring. For instance, 3,5-dimethylpyrazole (B48361) can be oxidized with potassium permanganate (B83412) in heated water to produce 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com Another route involves the cyclocondensation of dicarbonyl compounds. The reaction of 4-benzoyl-5-phenyl-2,3-furandione with a substituted hydrazone yields a pyrazole-3-carboxylic acid derivative directly. dergipark.org.tr
Amide Formation: Once the carboxylic acid is in place, it can be readily converted to a variety of derivatives. A standard method is to first convert the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). dergipark.org.tr This acid chloride can then be reacted with various primary or secondary amines or even ammonia (B1221849) to form the corresponding pyrazole carboxamides. dergipark.org.trrsc.org For example, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid can be converted to the corresponding amide, which serves as a building block for more complex molecules. rsc.org
The following table details common functional group interconversions on the pyrazole scaffold.
| Starting Material | Reagents | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | KMnO₄, H₂O, 70-90°C | 5-Methyl-1H-pyrazole-3-carboxylic acid | Oxidation of methyl group | chemicalbook.com |
| Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Aqueous Ammonia | Pyrazole-3-carboxamide | Amide formation via acid chloride | dergipark.org.tr |
| 1-Phenyl-2-(1-phenylethylidene)hydrazine | DMF, POCl₃ (Vilsmeier-Haack) | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Formylation | rsc.org |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | NaClO₂, NH₂SO₃H | 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | Oxidation of aldehyde | rsc.org |
Gram-Scale Synthesis Considerations
Transitioning a synthetic route from laboratory benchtop to gram-scale or industrial production introduces a new set of challenges related to safety, cost, efficiency, and purification. For a molecule like this compound, several factors must be considered for a successful scale-up.
One of the primary considerations is the choice of starting materials and reagents. For large-scale synthesis, reactants should be readily available, inexpensive, and have low toxicity. One-pot reactions, such as the chalcone-to-pyrazole synthesis, are highly advantageous as they minimize handling, solvent use, and the need for intermediate purification steps, thereby reducing operational costs and time. semanticscholar.orgfip.org
Reaction conditions must also be optimized for scale. Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale, requiring careful control of temperature and addition rates. The use of highly flammable or toxic solvents should be minimized or replaced with greener alternatives where possible. Mechanochemical methods, like the ball-milling synthesis of pyrazoles, are particularly attractive for large-scale applications as they often proceed without any solvent, simplifying workup and reducing environmental impact. semanticscholar.org
Purification is another critical aspect. While chromatography is a common purification technique in the lab, it is often impractical and costly for large quantities. Crystallization is the preferred method for purifying solid products on a gram scale and beyond. Therefore, the chosen synthetic route should ideally yield a crude product that can be easily purified by recrystallization. For example, a patented process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid highlights process steps designed for high yield and purity suitable for industrialization, such as controlling pH to maximize precipitation and using filtration for isolation. google.com The development of the COX-2 inhibitor Celecoxib, a 1,5-diarylpyrazole, also involved extensive optimization to identify a candidate with a suitable pharmacokinetic profile, which implicitly includes considerations for its synthesis and purification on a larger scale. nih.gov
Chemical Reactivity and Transformation Pathways of 1 2 Nitrophenyl 5 Phenyl 1h Pyrazole Derivatives
Elucidation of Reaction Mechanisms
The reactivity of 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole is governed by the inherent electronic nature of its constituent rings. The pyrazole (B372694) ring is aromatic, possessing both electron-rich and electron-deficient centers, while the attached phenyl rings can undergo substitutions influenced by the pyrazole core and, in the case of the nitrophenyl moiety, the powerful deactivating effect of the nitro group.
Nucleophilic and Electrophilic Reactivity Profiles
The pyrazole ring itself exhibits a distinct reactivity pattern. The nitrogen atoms confer basicity and nucleophilicity, while the carbon atoms have varied susceptibility to attack.
Nucleophilic Reactivity: The pyrazole skeleton features nucleophilic centers at the N1, N2, and C4 positions. researchgate.net The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² orbital in the plane of the ring, making it a primary site for protonation and alkylation. The C4 position is electron-rich due to the delocalization of π-electrons from both nitrogen atoms and is thus susceptible to electrophilic attack. rrbdavc.org
The attached aromatic rings also have distinct profiles:
5-Phenyl Moiety: This ring behaves as a typical benzene derivative and is amenable to electrophilic aromatic substitution reactions, such as halogenation or nitration. The substitution pattern will be directed by the pyrazole ring, which acts as a weakly deactivating group.
1-(2-Nitrophenyl) Moiety: The nitro group is strongly electron-withdrawing, which deactivates this ring towards electrophilic substitution. youtube.com However, this deactivation makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The primary reactivity of this moiety, however, stems from transformations of the nitro group itself.
Intramolecular Cyclization Pathways (e.g., formation of fused heterocyclic systems like pyrazolo[5,1-c]acs.orgrsc.orgwikipedia.orgbenzotriazine)
A key transformation pathway for this compound derivatives involves the reduction of the ortho-nitro group to an amino group, which can then participate in intramolecular cyclization reactions to form fused polycyclic systems. This strategy provides access to novel heterocyclic scaffolds of significant chemical interest.
One prominent example is the reductive cyclization to form pyrazolo[1,5-c]quinazolines. This transformation can be achieved in a one-pot reaction by reducing the nitro group of a 5-(2-nitrophenyl)-1H-pyrazole derivative, followed by condensation with an aldehyde or carbon disulfide. rsc.org The use of sodium dithionite (Na₂S₂O₄) as the reducing agent facilitates a metal-free tandem reaction, leading to the efficient synthesis of these fused systems. rsc.org
Another significant cyclization pathway is the Cadogan reaction. In this process, the reduction of the nitro group, typically with a phosphite reagent like triethyl phosphite, generates a transient nitrene intermediate. This highly reactive species can then undergo an intramolecular C-H insertion or cycloaddition reaction. For instance, precursors based on 5-(2-nitrophenyl)-1H-pyrazole have been used to synthesize 1,4-dihydropyrazolo[4,3-b]indoles via an intramolecular C-N bond formation involving a nitrene insertion mechanism. researchgate.net
These cyclization strategies highlight the utility of the 2-nitro group as a synthetic linchpin for constructing complex molecular architectures from the this compound core.
Reduction Reactions of Nitro Groups in Pyrazole Contexts
The reduction of the nitro group in this compound and its derivatives is a pivotal step for many synthetic transformations, particularly for subsequent cyclization reactions. A variety of reagents can be employed to convert the aromatic nitro group into an amine, with the choice of reagent often depending on the presence of other functional groups within the molecule. wikipedia.orgcommonorganicchemistry.com
The conversion of the nitro group proceeds through several intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding amine. nih.gov Common and effective methods for this reduction in an industrial and laboratory setting include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen gas. commonorganicchemistry.com It is highly efficient but may also reduce other susceptible functional groups like alkenes or alkynes.
Metal-Acid Systems: Classic reducing systems like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for nitro group reduction. commonorganicchemistry.comresearchgate.net These methods are often cost-effective and tolerate a range of functional groups.
Sodium Dithionite: As mentioned previously, sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent, particularly useful for tandem reductive cyclization reactions of nitrophenyl-pyrazoles. rsc.org Its chemoselectivity makes it valuable when sensitive functional groups must be preserved.
The resulting 1-(2-aminophenyl)-5-phenyl-1H-pyrazole is a key intermediate, poised for further derivatization or intramolecular reactions to build fused heterocyclic systems.
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Typical Product | Selectivity Notes |
|---|---|---|---|
| H₂/Pd-C | H₂ gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Amine | Highly efficient; can reduce other functional groups (alkenes, alkynes, etc.). commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heat | Amine | Cost-effective and widely used; generally good chemoselectivity. researchgate.net |
| SnCl₂·2H₂O | Solvent (e.g., Ethanol), heat | Amine | Mild conditions, good for substrates with acid-sensitive groups. wikipedia.org |
| Na₂S₂O₄ | Aqueous/organic solvent mixture | Amine | Mild, metal-free; useful for tandem reductive cyclizations. rsc.org |
Derivatization Reactions for Structural Diversification
The this compound scaffold can be extensively modified to generate a library of structurally diverse compounds. Derivatization can occur on the phenyl and nitrophenyl moieties or by introducing new functional groups onto the pyrazole ring itself.
Modification of Phenyl and Nitrophenyl Moieties
The two phenyl rings attached to the pyrazole core offer distinct opportunities for modification.
5-Phenyl Moiety: This ring is susceptible to standard electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as halogens (Br, Cl), nitro groups (NO₂), or acyl groups can be introduced. The position of substitution (ortho, meta, para) will be influenced by the electronic effect of the pyrazole ring system. Docking studies on related pyrazole inhibitors suggest that aryl moieties at this position often target specific pockets in biological targets, making modifications here crucial for tuning activity. nih.gov
1-(2-Nitrophenyl) Moiety: As previously noted, this ring is deactivated to electrophilic substitution. The primary modification route involves the transformation of the nitro group itself into various other functionalities like amines, azides, or hydroxylamines. The resulting amino group, for example, can be further acylated, alkylated, or diazotized to introduce a wide range of substituents.
Introduction of Additional Functional Groups
Beyond modifying the existing phenyl rings, new functional groups can be introduced directly onto the pyrazole core or through multi-step synthetic sequences starting from functionalized precursors.
Substitution at C4 of the Pyrazole Ring: The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. globalresearchonline.net This provides a direct method for introducing functionality onto the heterocyclic core.
Building from Functionalized Precursors: A powerful strategy for diversification involves synthesizing the pyrazole ring from precursors that already contain desired functional groups. For example, the cyclocondensation of functionalized 1,3-diketones with phenylhydrazine derivatives can yield pyrazoles with ester or ketone groups. nih.gov These groups can then be elaborated upon; for instance, a carboethoxy group can be reduced to a hydroxymethyl group, which in turn can be oxidized to an aldehyde. nih.gov This aldehyde can then serve as a handle for further reactions, such as the formation of chalcones, which can be used to construct additional heterocyclic rings, leading to complex structures like pyrazolyl-bipyrazoles. nih.gov
Table 2: Potential Derivatization Reactions for Structural Diversification
| Reaction Type | Position | Reagents & Conditions | Resulting Functional Group |
|---|---|---|---|
| Electrophilic Halogenation | C4 of Pyrazole or 5-Phenyl ring | NBS or Br₂/AcOH | -Br |
| Electrophilic Nitration | C4 of Pyrazole or 5-Phenyl ring | HNO₃/H₂SO₄ | -NO₂ |
| Vilsmeier-Haack Reaction | C4 of Pyrazole | POCl₃/DMF | -CHO (Formylation) |
| Amide Coupling | N-amino group (from NO₂ reduction) | Acyl chloride, Et₃N | -NH-CO-R |
| Reductive Amination | C4-aldehyde | Amine, NaBH(OAc)₃ | -CH₂-NRR' |
Advanced Spectroscopic and Structural Characterization of 1 2 Nitrophenyl 5 Phenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the 2-nitrophenyl group, and the 5-phenyl group. The pyrazole ring protons, typically appearing as doublets, are anticipated in the aromatic region. The protons of the phenyl and nitrophenyl rings will also resonate in the aromatic region, often as complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the two aromatic rings. The presence of the electron-withdrawing nitro group is expected to deshield the carbon atoms of the nitrophenyl ring, shifting their signals to a lower field. Spectroscopic data for related 1-phenyl-1H-pyrazole derivatives support these expected chemical shifts. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-H3 | 7.8 - 8.0 | d |
| Pyrazole-H4 | 6.5 - 6.7 | d |
| Phenyl-H (ortho) | 7.2 - 7.4 | m |
| Phenyl-H (meta, para) | 7.3 - 7.5 | m |
| Nitrophenyl-H | 7.6 - 8.2 | m |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazole-C3 | 140 - 142 |
| Pyrazole-C4 | 108 - 110 |
| Pyrazole-C5 | 148 - 150 |
| Phenyl-C (ipso) | 130 - 132 |
| Phenyl-C (aromatic) | 125 - 129 |
| Nitrophenyl-C (ipso) | 135 - 137 |
| Nitrophenyl-C (C-NO₂) | 145 - 147 |
| Nitrophenyl-C (aromatic) | 124 - 134 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the pyrazole ring protons (H3 and H4) and among the protons within the phenyl and nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different ring systems, for example, by observing a correlation between the pyrazole protons and the ipso-carbons of the phenyl and nitrophenyl rings.
These 2D NMR techniques are instrumental in confirming the proposed structure and ruling out the possibility of other tautomeric forms.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the pyrazole moiety. The presence of a strong absorption band in the region of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ would confirm the presence of the nitro group (asymmetric and symmetric stretching, respectively). researchgate.net The C=C and C-H stretching vibrations of the aromatic rings would appear in their characteristic regions. The pyrazole ring itself contributes to a unique fingerprint region in the spectrum.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=N (Pyrazole) | Stretching | 1590 - 1620 |
| N-O (Nitro) | Asymmetric Stretching | 1500 - 1560 |
| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 |
| C-N | Stretching | 1100 - 1300 |
Note: Expected values are based on typical ranges for these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.
In solution, this compound is expected to exhibit strong absorption bands in the UV region due to π-π* transitions within the aromatic systems and the pyrazole ring. The presence of the nitrophenyl group, a strong chromophore, is likely to result in absorption extending into the near-visible region. For a structurally similar compound, 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole, an absorption band was observed at 316 nm in ethanol (B145695). researchgate.net It is anticipated that the absorption spectrum of the title compound would be similar, though the ortho-substitution of the nitro group may cause a slight shift in the absorption maximum due to steric effects influencing the planarity of the molecule. The absorption characteristics in the solid state can differ from those in solution due to intermolecular interactions and the fixed conformation of the molecule in the crystal lattice.
Certain nitrophenyl-substituted heterocyclic compounds are known to exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. Research on related pyrazole derivatives containing a nitrophenyl group has shown that irradiation with UV light can induce a color change, indicating a photochromic reaction. mdpi.com This phenomenon is often attributed to a reversible ring-opening and ring-closing mechanism. For this compound, it is plausible that irradiation could lead to a transient colored species. Upon irradiation with UV light, a colorless solution of a similar photochromic compound turned yellow, with a new absorption maximum appearing in the visible region. mdpi.com Further investigation would be required to confirm and characterize any potential photochromic behavior in this compound.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.
For this compound (C₁₅H₁₁N₃O₂), the exact mass can be calculated. This precise measurement is instrumental in distinguishing it from other potential isomers or compounds with the same nominal mass. In studies of related, complex heterocyclic systems, such as pyrazolyl-thiazole derivatives, HRMS has been successfully employed to confirm the elemental composition, with observed m/z values for protonated molecules [M+H]⁺ aligning closely with theoretically calculated masses. uclouvain.be For the title compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass, thereby confirming its elemental formula and providing strong evidence of its successful synthesis and purity.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₅H₁₂N₃O₂⁺ | 266.0924 |
| [M+Na]⁺ | C₁₅H₁₁N₃O₂Na⁺ | 288.0743 |
| [M]⁺˙ | C₁₅H₁₁N₃O₂⁺˙ | 265.0846 |
This table presents theoretical data, as specific experimental HRMS data for the title compound was not found in the reviewed literature.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for monitoring the progress of chemical reactions. researchgate.net By gently transferring ions from solution to the gas phase, it allows for the detection of reactants, products, and transient reaction intermediates without significant fragmentation. researchgate.net
The synthesis of pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. rsc.org In the synthesis of this compound, ESI-MS could be employed to track the consumption of starting materials and the formation of key intermediates, such as a hydrazone or a dihydropyrazole (pyrazoline) precursor, before its final aromatization to the pyrazole ring. The ability to monitor these species in real-time provides valuable mechanistic insights and allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. The technique is sensitive enough to detect even weakly bound complexes and transient species that might otherwise be unobservable. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, provides a strong basis for predicting its key structural features. nih.gov
The crystal structure of a molecule reveals its precise geometry in the solid state. For this compound, the key structural parameters would be the bond lengths and angles within the pyrazole, phenyl, and nitrophenyl rings, as well as the dihedral angles between these planar ring systems.
In the analogous structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings are not coplanar with the central pyrazole ring, exhibiting significant dihedral angles of 39.61° and 9.4°. nih.gov Similarly, the dinitrophenyl ring is twisted with respect to the pyrazole ring, with a dihedral angle of 46.95°. nih.gov This twisting is a common feature in such multi-aryl substituted systems and is due to steric hindrance between the ortho-substituents and adjacent rings. It is therefore highly probable that in this compound, the 2-nitrophenyl group would be substantially twisted out of the plane of the pyrazole ring to minimize steric repulsion between the nitro group and the pyrazole core. The phenyl group at position 5 would also likely be rotated, though perhaps to a lesser extent.
Table 2: Expected Bond and Angle Parameters for this compound based on Analogous Structures
| Parameter | Description | Expected Value Range |
| C-N (pyrazole) | Carbon-Nitrogen bond length in pyrazole ring | 1.32 - 1.38 Å |
| N-N (pyrazole) | Nitrogen-Nitrogen bond length in pyrazole ring | 1.34 - 1.37 Å |
| C-C (pyrazole) | Carbon-Carbon bond length in pyrazole ring | 1.37 - 1.42 Å |
| N-C (aryl) | Bond between pyrazole nitrogen and phenyl carbon | 1.42 - 1.46 Å |
| C-C (aryl) | Bond between pyrazole carbon and phenyl carbon | 1.47 - 1.50 Å |
| Dihedral Angle | Angle between nitrophenyl and pyrazole rings | 40° - 60° |
| Dihedral Angle | Angle between phenyl and pyrazole rings | 10° - 40° |
This table contains expected data derived from published crystallographic data of similar nitrophenyl-phenyl-pyrazole structures. nih.gov
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, which collectively define the supramolecular architecture. These interactions can include hydrogen bonds, π-π stacking, and C-H···π interactions. mdpi.com
In the crystal lattice of this compound, several types of supramolecular interactions would be anticipated. The presence of the electron-withdrawing nitro group and multiple aromatic rings creates opportunities for specific intermolecular contacts. In related structures, weak C-H···O hydrogen bonds involving the nitro group and hydrogen atoms from adjacent molecules are observed, often linking molecules into chains or more complex networks. nih.gov
Computational Chemistry and Theoretical Studies on 1 2 Nitrophenyl 5 Phenyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of pyrazole (B372694) derivatives. jcsp.org.pkresearchgate.net These methods allow for a detailed exploration of the molecule's electronic structure and properties from first principles.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole, calculations are typically performed using a hybrid functional like B3LYP combined with a split-valence basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. bohrium.comderpharmachemica.com
The optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting geometry corresponds to a local minimum on the potential energy surface. A key structural feature of this compound is the relative orientation of the two phenyl rings and the central pyrazole ring. Due to steric hindrance from the ortho-nitro group, the 2-nitrophenyl ring is expected to be significantly twisted out of the plane of the pyrazole ring. This twisting is a common feature in sterically crowded pyrazole systems. researchgate.net
The optimized geometric parameters provide the foundation for all other theoretical calculations.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound based on DFT Calculations Note: This data is illustrative and based on typical values for similar heterocyclic structures found in computational studies.
| Parameter | Bond/Angle | Type | Predicted Value |
| Bond Length | C-C (Phenyl) | Aromatic | ~1.39 Å |
| C-N (Pyrazole) | Single | ~1.35 Å | |
| N-N (Pyrazole) | Single | ~1.34 Å | |
| C=N (Pyrazole) | Double | ~1.32 Å | |
| C-N (Nitro) | Single | ~1.47 Å | |
| N-O (Nitro) | Double | ~1.23 Å | |
| Bond Angle | C-N-N (Pyrazole) | ~112° | |
| N-N-C (Pyrazole) | ~105° | ||
| C-C-N (Pyrazole) | ~110° | ||
| O-N-O (Nitro) | ~124° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. ripublication.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.gov
A small energy gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net In this compound, the HOMO is typically delocalized over the phenyl and pyrazole rings, while the LUMO is often concentrated on the electron-withdrawing nitrophenyl moiety. jcsp.org.pk The energy gap for similar nitrophenyl-pyrazole derivatives has been calculated to be in the range of 3.0 to 4.2 eV. researchgate.netnih.gov This relatively small gap signifies that charge transfer interactions occur readily within the molecule. ripublication.com
Other quantum chemical descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, further quantify the molecule's reactivity. derpharmachemica.com
Table 2: Calculated Quantum Chemical Descriptors for this compound Note: This data is illustrative and based on typical values for similar pyrazole derivatives.
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy | E_HOMO | ~ -6.10 eV |
| LUMO Energy | E_LUMO | ~ -2.50 eV |
| Energy Gap | ΔE = E_LUMO - E_HOMO | ~ 3.60 eV |
| Ionization Potential | I ≈ -E_HOMO | ~ 6.10 eV |
| Electron Affinity | A ≈ -E_LUMO | ~ 2.50 eV |
| Electronegativity | χ = (I + A) / 2 | ~ 4.30 eV |
| Chemical Hardness | η = (I - A) / 2 | ~ 1.80 eV |
| Electrophilicity Index | ω = χ² / (2η) | ~ 5.12 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of varying electrostatic potential, color-coding them to identify sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP map is expected to show:
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are prone to electrophilic attack. The most negative potential is anticipated around the oxygen atoms of the nitro group, which are highly electronegative. The nitrogen atoms of the pyrazole ring also represent sites of negative potential. derpharmachemica.comunar.ac.id
Positive Potential Regions (Blue): These areas, which are electron-deficient, are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic rings typically exhibit positive potential.
Neutral Regions (Green): These areas correspond to regions of near-zero potential, often found on the carbon skeletons of the phenyl rings.
The MEP analysis provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species. bohrium.com
Natural Bond Orbital (NBO) analysis investigates the charge delocalization and stabilizing interactions within a molecule. bohrium.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). Higher E(2) values indicate stronger interactions and greater molecular stability.
In this compound, significant stabilization energies are expected from several key intramolecular interactions:
π → π interactions:* Delocalization between the π-orbitals of the phenyl rings and the pyrazole ring.
n → π interactions:* Delocalization of the lone pair electrons (n) from the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group into the antibonding π* orbitals of the aromatic systems.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation E(2) for Key Interactions Note: This data is hypothetical, representing expected interactions for the title compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N(pyrazole) | π(C=N) | ~25.5 | n → π |
| LP(2) O(nitro) | π(N=O) | ~45.0 | n → π |
| π(C-C)_phenyl | π(C-C)_pyrazole | ~20.1 | π → π |
| π(C-C)_pyrazole | π(C-N)_nitrophenyl | ~18.7 | π → π |
Potential Energy Surface (PES) Analysis for Conformational Stability and Isomerism
Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule. It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the corresponding energy at each step. This process helps to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).
For this compound, the most significant conformational flexibility arises from the rotation around two single bonds:
The N1-C(phenyl) bond connecting the pyrazole ring to the 2-nitrophenyl group.
The C5-C(phenyl) bond connecting the pyrazole ring to the 5-phenyl group.
A PES scan of the dihedral angles associated with these rotations would reveal the molecule's preferred conformation. The analysis is expected to show that a completely planar structure is energetically unfavorable due to severe steric clash between the ortho-nitro group and the pyrazole ring. The global energy minimum would correspond to a twisted conformation where the nitrophenyl ring is rotated significantly relative to the pyrazole core to alleviate this steric strain.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for interpreting and verifying experimental results.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The calculated IR spectrum for this compound would show characteristic peaks corresponding to its functional groups. The theoretical frequencies are often scaled by a small factor to better match experimental data. Key predicted vibrations would include asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the aromatic rings, C=N and N-N stretching of the pyrazole ring, and C=C stretching of the aromatic rings. bohrium.comresearchgate.net
Table 4: Predicted Characteristic IR Frequencies for this compound Note: This data is illustrative and based on typical values from computational studies of similar compounds. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric Stretch | NO₂ | ~1530-1550 |
| Symmetric Stretch | NO₂ | ~1340-1360 |
| Aromatic Stretch | C-H | ~3050-3100 |
| Aromatic Stretch | C=C | ~1450-1600 |
| Pyrazole Ring Stretch | C=N | ~1580-1610 |
| Pyrazole Ring Stretch | N-N | ~1100-1150 |
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum of a molecule, providing the maximum absorption wavelengths (λ_max) and oscillator strengths. jcsp.org.pk The predicted UV-Vis spectrum for this compound is expected to show intense absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions within the conjugated system. The HOMO→LUMO transition is typically a major contributor to the longest wavelength absorption band. bohrium.com
Nonlinear Optical (NLO) Properties Prediction and Theoretical Basis
The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by their potential applications in photonics and optoelectronics. Pyrazole derivatives, particularly those functionalized with electron-donating and electron-withdrawing groups, have been identified as promising candidates for NLO materials. The NLO response of a molecule is determined by its hyperpolarizability, which can be predicted and analyzed using quantum mechanical calculations.
Theoretical studies on pyrazole derivatives have demonstrated that the presence of a nitro group, a strong electron-withdrawing group, can significantly enhance the NLO properties of these compounds. For instance, studies on molecules like (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole have combined experimental techniques with second-order Møller-Plesset perturbation theory (MP2) calculations to determine the first hyperpolarizability (β). nih.gov It was found that theoretical models that account for solvent and dispersion effects can provide results in good agreement with experimental data. nih.gov
The strategic placement of donor and acceptor groups on the pyrazole scaffold is crucial for maximizing the NLO response. In the case of this compound, the nitrophenyl group acts as an electron acceptor, which can lead to a significant intramolecular charge transfer, a key factor for a large hyperpolarizability. The phenyl group at the 5-position can also contribute to the π-electron system, further influencing the NLO properties.
Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate the NLO properties of pyrazole derivatives. These calculations can predict the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β) of the molecule. The results from these calculations can help in the design of new pyrazole-based NLO materials with optimized performance.
Below is a representative table of calculated NLO properties for a pyrazole derivative, showcasing the type of data generated from computational studies.
| Parameter | Calculated Value | Method | Basis Set |
| Dipole Moment (μ) | 7.8 D | DFT/B3LYP | 6-311++G(d,p) |
| Polarizability (α) | 35.2 x 10⁻²⁴ esu | DFT/B3LYP | 6-311++G(d,p) |
| First Hyperpolarizability (β) | 40 x 10⁻³⁰ cm⁵/esu | MP2 | 6-311+G(d) |
Note: The data in this table is representative and based on studies of similar pyrazole derivatives. The exact values for this compound would require a specific computational study.
Molecular Docking Simulations for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is an invaluable tool for modeling the interaction between a ligand, such as this compound, and a biological receptor, typically a protein. These simulations are crucial for drug discovery and development, as they can help to identify potential drug candidates and elucidate their mechanism of action at a molecular level.
Pyrazole derivatives have been the subject of numerous molecular docking studies due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. eurasianjournals.com For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and protein receptors, such as cyclooxygenase (COX), protein kinases, and Bcl-2 family proteins. rsc.org
In a typical molecular docking study, a 3D model of the target protein is used, often obtained from the Protein Data Bank (PDB). The ligand, in this case, this compound, is then "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on their binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and the receptor and is often expressed in terms of binding energy (kcal/mol).
The interactions between the ligand and the receptor can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of a molecular docking study can provide detailed information about these interactions, which can be used to optimize the structure of the ligand to improve its binding affinity and selectivity.
The following table presents representative binding affinity data from molecular docking studies of various pyrazole derivatives with different biological targets.
| Pyrazole Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 | 2O2F | -8.5 |
| Pyrazole-based chalcone (B49325) | Tubulin | 3E22 | -7.9 |
| Thiophene-based N-phenyl pyrazoline | EGFR | 2J6M | -9.2 |
| Pyrazole-based chalcone | P53 mutant Y220C | 2J1X | -22.0 |
Note: This table contains representative data from various studies on pyrazole derivatives and is intended to illustrate the application of molecular docking. The specific binding affinity of this compound would depend on the target protein and the specific docking protocol used.
Reaction Mechanism Studies Using Computational Approaches (e.g., Transition State Calculations)
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental methods alone. For the synthesis of pyrazoles, including this compound, computational approaches can be used to elucidate the reaction pathways, identify intermediates and transition states, and calculate activation energies.
One of the common methods for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). Computational studies of this reaction can help to understand the regioselectivity of the reaction, which is a critical aspect when unsymmetrical dicarbonyls or hydrazines are used. By calculating the energies of the possible intermediates and transition states, the most favorable reaction pathway can be determined.
Transition state calculations are a key component of these studies. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as the reactants are being converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy, providing valuable information about the reaction kinetics.
For example, a mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles has been reported, where computational studies were used to support the proposed mechanism. rsc.orgnih.gov These studies can involve the use of DFT to model the reaction and calculate the energies of the various species involved.
The insights gained from these computational studies can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and selectivity of the reaction. They can also aid in the design of new synthetic routes to pyrazole derivatives with desired substitution patterns.
Advanced Applications in Materials Science and Catalysis
Role of Nitrophenyl Pyrazoles in Functional Materials Development
Nitrophenyl-substituted pyrazoles are a class of compounds that have garnered attention for their potential in creating materials with tunable optical and electronic properties. The interplay between the electron-withdrawing nitro group and the pyrazole (B372694) ring system can lead to unique intramolecular charge transfer characteristics, which are fundamental to their function in various material science applications.
The presence of the o-nitrophenyl group in 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole is a key structural motif for potential photochromic behavior. Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. mdpi.com In many o-nitrophenyl compounds, this phenomenon is triggered by UV irradiation, which can induce an intramolecular hydrogen atom transfer from an adjacent group to one of the oxygen atoms of the nitro group, leading to the formation of a colored, metastable aci-nitro intermediate. This process is often reversible upon heating or irradiation with visible light. nih.gov
While direct studies on the photochromism of this compound are not extensively documented, research on analogous o-nitrophenyl-substituted heterocycles provides strong evidence for its potential. nih.gov For instance, the photochromism of o-nitrophenyl-substituted oxazabicycles has been shown to involve a zwitterionic biradical intermediate, generated by photoinduced intramolecular electron transfer from an amine moiety to the nearby o-nitrophenyl group. nih.gov Similarly, other pyrazole derivatives have been investigated for their photochromic properties, exhibiting color changes in both solution and solid states upon UV irradiation. mdpi.com The reversible nature of these changes makes such compounds candidates for applications in optical data storage, molecular switches, and smart windows.
Pyrazole derivatives are recognized for their fluorescent properties and are used as optical brighteners and in the development of chemosensors. mdpi.com The combination of the pyrazole core with aromatic substituents can lead to compounds with significant photoluminescence and electroluminescence, making them suitable for use as hole-transporting or emitting materials in organic light-emitting diodes (OLEDs). mdpi.com
The introduction of a nitrophenyl group, as in this compound, can modulate these luminescent properties. While nitro groups are often associated with quenching of fluorescence, their presence can be exploited in the design of "turn-on" fluorescent sensors or in materials with non-linear optical (NLO) properties. nih.gov The NLO response of pyrazoline derivatives, which are structurally related to pyrazoles, has been shown to be dependent on the presence of electron-donating and electron-accepting groups, a condition met in the structure of this compound. nih.gov This suggests its potential for applications in optical communications and data processing.
Incorporating functional molecules like this compound into polymeric matrices is a common strategy to develop materials with enhanced or novel properties. For instance, photochromic pyrazolone (B3327878) derivatives have been successfully integrated into hydroxypropylmethylcellulose (B13716658) (HPMC) films. nih.gov These composite films retain the reversible photochromic and fluorescent switching properties of the parent molecule, demonstrating the feasibility of creating robust, processable materials for practical applications. nih.gov
Similarly, N-(2-Hydroxyphenyl)pyrazoles have been utilized as photoprotectors for polystyrene, indicating the role of pyrazole derivatives in enhancing the stability of polymeric materials against photodegradation. mdpi.com Given its photoactive nature, this compound could be integrated into various polymer backbones either as a pendant group or as a dopant. This could lead to the development of photoresponsive polymers, materials with tunable refractive indices, or polymeric films for optical sensing applications.
Pyrazole Derivatives as Ligands in Catalytic Systems
The pyrazole nucleus, with its two adjacent nitrogen atoms, is an excellent ligand for a wide range of transition metals. acs.orgchemicalbook.com This has led to the extensive development of pyrazole-based catalysts for various organic transformations. The electronic and steric properties of the pyrazole ligand can be readily tuned by modifying the substituents on the ring, allowing for fine control over the activity and selectivity of the resulting metal complex.
The synthesis of pyrazole-based ligands is often straightforward, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.commdpi.com For this compound, the synthesis would involve the reaction of a phenyl-substituted 1,3-dicarbonyl compound with 2-nitrophenylhydrazine. The resulting pyrazole can then be used to form coordination complexes with various transition metals.
The coordination chemistry of pyrazole ligands is rich and varied, with the pyrazole acting as a neutral ligand or, upon deprotonation, as a pyrazolate anion. nih.gov This versatility allows for the construction of mononuclear, binuclear, and polynuclear metal complexes, as well as extended metal-organic frameworks. nih.govnih.gov Pincer-type pyrazole ligands, where the pyrazole ring is part of a larger chelating framework, have been particularly successful in stabilizing reactive metal centers and promoting challenging catalytic reactions. nih.gov The N1-substituted nitrophenyl group in this compound can influence the electronic properties of the pyrazole ring and, consequently, the catalytic activity of its metal complexes.
One of the notable applications of pyrazole-metal complexes is in the catalytic oxidation of various substrates. In particular, copper complexes of pyrazole derivatives have been extensively studied as mimics of the enzyme catecholase, which catalyzes the oxidation of catechols to o-quinones. bohrium.commdpi.commdpi.comresearchgate.net These studies have shown that the catalytic activity is highly dependent on the nature of the substituents on the pyrazole ligand, the copper salt used, and the solvent. mdpi.comresearchgate.net
Research on nitro-functionalized pyrazole derivatives has demonstrated their effectiveness in forming in situ catalysts with copper(II) salts for catechol oxidation. mdpi.commdpi.comresearchgate.net The presence of a nitro group on the N-aryl substituent of the pyrazole can enhance the catalytic activity. For example, studies have shown that copper complexes of N-(nitrophenyl)pyrazole derivatives are effective catalysts for this transformation. mdpi.commdpi.com The electron-withdrawing nature of the nitro group is thought to modulate the redox potential of the copper center, facilitating the catalytic cycle.
While this compound has not been explicitly named in these published studies, the findings strongly suggest its potential as a ligand in such catalytic systems. A plausible catalytic cycle would involve the coordination of the pyrazole ligand to a Cu(II) center, followed by the binding of catechol. An intramolecular electron transfer from the catechol to the copper center, facilitated by the electronic influence of the nitrophenylpyrazole ligand, would lead to the formation of the o-quinone product and the regeneration of the active catalyst.
The table below summarizes the findings from a study on the catalytic oxidation of catechol using in situ formed copper complexes of various pyrazole-based ligands, highlighting the influence of the ligand and metal salt on the reaction rate.
| Ligand/Metal Salt Combination | Solvent | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |
| 2L₂/Cu(CH₃COO)₂ | Methanol (B129727) | 41.67 | researchgate.net |
| 2L₂/CuSO₄ | Methanol | 25.00 | mdpi.com |
| 2L₂/Cu(NO₃)₂ | Methanol | 27.78 | mdpi.com |
| L₆/Cu(CH₃COO)₂ | THF | 5.596 | bohrium.comresearchgate.net |
| L₄/CoCl₂ | THF | 2.034 | bohrium.comresearchgate.net |
Exploration in Other Homogeneous and Heterogeneous Catalysis
While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader class of pyrazole derivatives has demonstrated significant promise in both homogeneous and heterogeneous catalysis. The catalytic activity of such compounds is intrinsically linked to the coordination ability of the pyrazole ring and the electronic influence of its substituents.
Homogeneous Catalysis:
In homogeneous catalysis, pyrazole-containing ligands are known to coordinate with a variety of transition metals, including palladium, ruthenium, and manganese, to form active catalytic complexes. nih.govsouthwales.ac.ukrsc.org These complexes have been successfully employed in a range of organic transformations. For instance, pyrazole-ligated metal complexes have shown efficacy in transfer hydrogenation reactions, a critical process in organic synthesis. rsc.org The pyrazole moiety can act as a proton-responsive ligand, where the NH proton can participate in catalytic cycles, facilitating bond activation and formation. nih.gov
The presence of a phenyl group at the 5-position and a nitrophenyl group at the 1-position of the pyrazole ring in this compound would significantly modulate its electronic and steric properties as a ligand. The electron-withdrawing nature of the 2-nitrophenyl group could influence the electron density at the pyrazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond and, consequently, the catalytic activity of the resulting complex.
Heterogeneous Catalysis:
In the realm of heterogeneous catalysis, pyrazole derivatives are utilized as building blocks for more complex catalytic materials. For example, they can be incorporated into metal-organic frameworks (MOFs) or grafted onto solid supports to create robust and recyclable catalysts. nih.govacs.orgnih.gov These materials benefit from the high surface area and tunable porosity of the support, combined with the intrinsic catalytic activity of the pyrazole moiety. Pyrazole-based heterogeneous catalysts have been investigated for various reactions, including oxidation, C-C coupling, and the synthesis of heterocyclic compounds. acs.orgnih.govnih.gov
The functionalization of pyrazoles is a key strategy for tuning their catalytic properties. For instance, the introduction of acidic or basic groups can create specific active sites for targeted reactions. While no specific data exists for this compound, it is plausible that this compound could be used as a precursor for creating heterogeneous catalysts. The nitro group could potentially be reduced to an amino group, providing a site for further functionalization or for direct participation in catalysis.
A summary of representative catalytic applications of pyrazole derivatives is presented in the table below.
| Catalytic System | Reaction Type | Metal Center | Reference |
| Protic Pyrazole Complexes | Transfer Hydrogenation | Ruthenium, Iridium | nih.gov |
| Pyrazole-based MOFs | Dehydrogenative C-O Cross Coupling | Copper | acs.org |
| Pyrazole-based Photosensitizer in MOFs | Photocatalytic Aerobic Oxidation | - | acs.org |
| Manganese-Pyrazole Complex | Transfer Hydrogenation | Manganese | rsc.org |
Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing Pyrazole Ligands
The coordination chemistry of pyrazoles is rich and varied, with the pyrazole ring capable of acting as a versatile ligand that can coordinate to metal ions in several ways. researchgate.netresearchgate.net This versatility has been extensively exploited in the construction of coordination complexes and, more recently, in the burgeoning field of Metal-Organic Frameworks (MOFs). researchgate.netdigitellinc.com
The pyrazole unit can act as a monodentate ligand through one of its nitrogen atoms or as a bridging ligand connecting two or more metal centers. The specific coordination mode is often influenced by the substituents on the pyrazole ring and the nature of the metal ion. researchgate.net The presence of a phenyl group at the 5-position and a 2-nitrophenyl group at the 1-position in this compound would impart specific steric and electronic characteristics that could lead to the formation of unique coordination architectures. The nitro group, being electron-withdrawing, could affect the Lewis basicity of the pyrazole nitrogens, influencing the stability and geometry of the resulting metal complexes.
Metal-Organic Frameworks (MOFs):
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands have emerged as excellent candidates for the construction of stable and functional MOFs. acs.orgresearchgate.netuninsubria.it The rigidity of the pyrazole ring can lead to the formation of robust frameworks with high thermal and chemical stability. Furthermore, the pyrazole moiety itself can be a source of functionality, or the pyrazole ring can be functionalized with other groups to tailor the properties of the MOF for specific applications such as gas storage, separation, and catalysis. nih.govacs.org
While there are no reports of this compound being directly used as a linker in MOF synthesis, its structure suggests potential utility. The pyrazole nitrogen atoms could coordinate to metal centers, and the nitrophenyl and phenyl groups would project into the pores of the resulting framework, influencing the pore size, shape, and chemical environment. The nitro group could also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to enhance the MOF's properties. For example, reduction of the nitro group to an amine could create a basic site or a point for further chemical elaboration.
The table below summarizes the use of different pyrazole-based ligands in the construction of MOFs and their potential applications.
| Pyrazole-based Ligand Type | MOF Application | Metal Ion | Reference |
| Pyrazolate-based porphyrin | Catalysis | Copper | acs.org |
| Pyrazole-benzothiadiazole-pyrazole | Photocatalysis | - | acs.org |
| Pyrazole carboxylic acid | Gas storage, Luminescence | Lanthanides | researchgate.net |
| Tritopic pyrazole-based organoarsine | Gas separation, Sensing | Zinc, Nickel | digitellinc.com |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The pyrazole (B372694) nucleus is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating remarkable versatility and a wide spectrum of applications in medicinal chemistry, agrochemicals, and materials science. nih.govmdpi.combeilstein-journals.org The 1,5-diarylpyrazole scaffold, in particular, is a "privileged structure" in drug discovery, famously represented by the anti-inflammatory drug Celecoxib. nih.govacs.org Research into this class has yielded a deep understanding of structure-activity relationships and synthetic methodologies. nih.govnih.gov
Furthermore, the introduction of nitro groups onto the pyrazole or associated aryl rings has been a strategy to develop advanced energetic materials, leveraging their high heat of formation and thermal stability. nih.gov The chemistry of nitrophenyl-substituted pyrazoles has also been explored, with studies often focusing on isomers where the nitro group is at the para- or meta-position of the N-phenyl ring. nih.govuned.esacs.org These compounds have been investigated for their structural properties and as precursors for further chemical modification. researchgate.netresearchgate.net
However, the specific isomer 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole remains a significantly underexplored molecule. While the broader classes of 1,5-diarylpyrazoles and nitrophenylpyrazoles are well-documented, a thorough investigation into the unique chemical, physical, and functional properties imparted by the ortho-nitro substitution on the N1-phenyl ring is conspicuously absent from the current scientific literature. The existing landscape provides a robust foundation of general pyrazole chemistry but leaves the specific characterization and potential of this particular isomer largely to speculation.
Identification of Knowledge Gaps and Untapped Research Avenues
The most significant knowledge gap is the fundamental characterization of This compound . Its synthesis is not widely reported, and crucial data regarding its spectroscopic, crystallographic, and physicochemical properties are missing. This gap presents several untapped research avenues:
Structural Elucidation: There is a need for definitive structural analysis, including single-crystal X-ray diffraction. This would reveal how the sterically demanding and electron-withdrawing ortho-nitro group influences the dihedral angle between the pyrazole and the N-phenyl ring, a critical parameter that affects conjugation and solid-state packing. Comparative studies with its known 3-nitro and 4-nitro isomers would be highly valuable. nih.govuned.es
Photophysical Properties: The photophysical behavior of this compound is unknown. Research is needed to determine its absorption and emission characteristics, quantum yield, and potential for applications such as fluorescent probes or organic light-emitting diodes (OLEDs), where other pyrazole derivatives have shown promise. mdpi.combeilstein-journals.orgmdpi.com
Reactivity and Derivatization: The reactivity of the ortho-nitro group in this specific molecular context has not been explored. Its reduction to an amine would yield a novel precursor, 2-(5-phenyl-1H-pyrazol-1-yl)aniline, a potentially valuable bidentate ligand or a building block for complex fused heterocyclic systems.
Intramolecular Interactions: The proximity of the pyrazole N2 atom and the ortho-nitro group could lead to unique intramolecular, non-covalent interactions that influence the molecule's conformation and electronic properties. This represents an interesting area for both experimental and computational investigation.
Perspectives on Novel Synthetic Methodologies and Reactivity Patterns
While classical pyrazole syntheses, such as the cyclocondensation of 1,3-dicarbonyl compounds with corresponding hydrazines, are applicable, future efforts should focus on more advanced and efficient methodologies. nih.govmdpi.com
Advanced Cycloaddition and Multicomponent Reactions: The regioselective synthesis of 1,5-disubstituted pyrazoles can be challenging. Modern methods, including metal-catalyzed cycloadditions and one-pot multicomponent reactions, could provide more efficient and atom-economical routes to the target compound. researchgate.netnih.gov Exploring green chemistry protocols, perhaps utilizing ionic liquids or microwave-assisted synthesis, could also lead to high-yield, environmentally benign production. nih.govjocpr.com
Post-Functionalization Strategies: Research into the selective functionalization of the pyrazole or phenyl rings of the target molecule is a promising avenue. For example, electrophilic substitution reactions on the C4 position of the pyrazole or the C5-phenyl ring could generate a library of novel derivatives with tunable properties.
Ortho-Nitro Group Reactivity: The ortho-nitro group is a key reactive site. Future research should explore its transformation into various other functional groups. A particularly intriguing prospect is its participation in intramolecular cyclization reactions, potentially triggered by reduction or other chemical stimuli, to form novel tricyclic fused systems (e.g., pyrazolo[1,5-a]quinoxalines or related structures).
| Potential Synthetic Approach | Key Advantage | Relevant Research Area |
| Ruthenium-Catalyzed Cyclocondensation | High efficiency and potential for cascade reactions. | Organometallic Chemistry, Heterocyclic Synthesis researchgate.net |
| Multi-Component Synthesis | Atom economy, operational simplicity, and diversity generation. | Green Chemistry, Medicinal Chemistry mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | High regioselectivity with appropriate starting materials. | Organic Synthesis, Reaction Mechanisms nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times and often improved yields. | Green Chemistry, Process Optimization nih.gov |
Potential for Development of Advanced Functional Materials with Tailored Properties
The unique electronic and steric features of This compound suggest its potential as a building block for advanced functional materials.
Energetic Materials: Nitrated pyrazoles are a well-established class of energetic materials. nih.gov While many known examples feature C-nitration or N-nitration on the pyrazole ring itself, the high nitrogen content and presence of the nitro group in the target molecule make it a candidate for investigation in this field. Its thermal stability, density, and energetic performance should be evaluated and compared with other nitropyrazole derivatives.
Organic Electronics: Pyrazole derivatives are increasingly used in materials science for applications like OLEDs and semiconductors. beilstein-journals.org The combination of electron-donating (pyrazole) and electron-withdrawing (nitrophenyl) moieties within a twisted molecular geometry could result in interesting charge-transfer characteristics. This makes it a candidate for investigation as a host material or emissive dopant in OLED devices.
Fluorescent Sensors: The potential for intramolecular charge transfer (ICT) in this molecule could lead to environmentally sensitive fluorescence (solvatochromism). This property could be exploited to develop fluorescent probes for sensing microenvironmental changes, such as solvent polarity or viscosity. mdpi.commdpi.com
| Property of Nitropyrazole Material | Potential Application | Rationale for Investigation |
| High Heat of Formation | Energetic Materials, Propellants | High nitrogen content and nitro group presence. nih.gov |
| Thermal Stability | Energetic Materials, High-Temp Polymers | Aromatic backbone of the pyrazole and phenyl rings. |
| Intramolecular Charge Transfer (ICT) | OLEDs, Fluorescent Dyes | Donor-acceptor structure within the molecule. beilstein-journals.orgmdpi.com |
| Solid-State Packing | Organic Semiconductors, Polymorphism Studies | Steric hindrance of the ortho-nitro group influencing crystal structure. |
Outlook for Catalytic Applications and Coordination Chemistry
The field of coordination chemistry and catalysis represents one of the most promising, yet completely untapped, areas of research for This compound .
Novel Ligand Design: Pyrazoles are excellent N-donor ligands used extensively in homogeneous catalysis. nih.govrsc.orgrsc.org The title compound is a novel ligand candidate. The strong electron-withdrawing effect of the ortho-nitro group would significantly modulate the electron density at the pyrazole's N2 donor atom, thereby tuning the Lewis acidity and redox potential of a coordinated metal center. This offers a strategy for fine-tuning catalytic activity.
Hemilabile and Bidentate Coordination: The most exciting outlook is the potential for the ortho-nitro group to act as a secondary, weak coordinating site. This could lead to the formation of a six-membered chelate ring with a metal center (coordinating via pyrazole-N2 and a nitro-oxygen). Such a structure would render the molecule a hemilabile or bidentate N,O-ligand, opening up possibilities for creating unique metal complexes with novel reactivity. Palladium complexes of related nitrophenylpyrazole-derived Schiff bases have already shown high activity in C-C coupling reactions. researchgate.net
Catalyst Development: Metal complexes derived from this ligand could be screened for a wide range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and oxidation reactions. The unique steric and electronic environment provided by the ligand could impart high selectivity or activity. nih.gov
| Pyrazole-Based Ligand Type | Metal Center Example | Catalytic Application Example |
| Protic Pyrazole | Ruthenium (Ru) | Transfer Hydrogenation nih.gov |
| Phenylpyrazole | Cobalt (Co) | Peroxidative Oxidation nih.gov |
| Pyrazole-derived Schiff Base | Palladium (Pd) | Mizoroki-Heck C-C Coupling researchgate.net |
| Substituted Pyrazole | Titanium (Ti) | Ring-Opening Polymerization rsc.org |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-nitrophenyl)-5-phenyl-1H-pyrazole?
Methodological Answer: The compound is typically synthesized via cyclocondensation or hydrazine-mediated reactions. A common approach involves reacting arylidene malononitrile derivatives with hydrazine hydrate under reflux conditions in ethanol/piperidine (yield ~73–85%) . Another route employs 2,5-dimethyl-3(2H)-furanone as a precursor, which undergoes nitration and cyclization with phenylhydrazine to form the pyrazole core . Key steps include:
- Precursor preparation : Substituted aldehydes or ketones (e.g., 2-nitrobenzaldehyde) are condensed with active methylene compounds.
- Cyclization : Heating with hydrazine derivatives (e.g., p,p-dimethylphosphinic hydrazide) in acetic acid .
- Purification : Recrystallization from ethanol/acetone mixtures to obtain high-purity crystals for structural analysis .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer: Characterization involves a combination of techniques:
- NMR : and NMR identify substituent positions and confirm regioselectivity (e.g., distinguishing between pyrazole C-3 and C-5 positions) .
- IR : Absorption bands at ~1600–1650 cm confirm C=N and nitro group vibrations .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 268.32 for derivatives) validate the molecular formula .
- Elemental analysis : Matches calculated C, H, N percentages with experimental values (e.g., CHNO: Calc. C 71.62%, H 6.01%, N 10.44%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazole derivatives?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates .
- Catalysis : Lithium hydroxide improves nucleophilic substitution in aryl halide reactions (e.g., o-nitrochlorobenzene) .
- Temperature control : Heating at 343 K for 4.5 hours achieves higher conversion rates without side-product formation .
- Workup protocols : Precipitation in cold water followed by ethanol washing minimizes impurities .
Q. How can biological activity and structure-activity relationships (SAR) be evaluated for pyrazole derivatives?
Methodological Answer:
- Antibacterial assays : Broth microdilution (MIC values) against S. aureus and E. coli for derivatives with nitro/methoxy substituents .
- Enzyme inhibition : Factor Xa inhibition (IC) studies using fluorogenic substrates (e.g., razaxaban derivatives ).
- SAR strategies :
- Electron-withdrawing groups : Nitro substituents enhance antibacterial activity (MIC: 12.5 µg/mL) .
- Hydrophobic substituents : Trifluoromethyl groups improve pharmacokinetic profiles (oral bioavailability >80%) .
- Steric effects : Bulky groups at the pyrazole C-3 position reduce plasma protein binding .
Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound?
Methodological Answer:
- DFT calculations : Gaussian 09 optimizes molecular geometries at the B3LYP/6-311++G(d,p) level, correlating with experimental spectral data .
- Molecular docking : AutoDock Vina predicts binding affinities (ΔG) to biological targets (e.g., Factor Xa, PDB: 2BOH) .
- ADMET prediction : SwissADME assesses logP (lipophilicity) and BBB permeability for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
